molecular formula C21H19FN2O6 B12009539 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618074-14-9

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009539
CAS No.: 618074-14-9
M. Wt: 414.4 g/mol
InChI Key: YSQDRKORMAXQRO-ZPHPHTNESA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups, including a fluoro-substituted benzoyl group, a hydroxy group, a methoxyethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Fluoro-Substituted Benzoyl Group: This step involves the acylation of the pyrrole core using a fluoro-substituted benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the pyrrole core with a methoxyethyl halide in the presence of a strong base like sodium hydride.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride, triethylamine.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but lacks the nitro group.

    4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-chlorophenyl)-1H-pyrrol-2(5H)-one: Similar structure but has a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

618074-14-9

Molecular Formula

C21H19FN2O6

Molecular Weight

414.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H19FN2O6/c1-12-3-4-14(11-16(12)22)19(25)17-18(13-5-7-15(8-6-13)24(28)29)23(9-10-30-2)21(27)20(17)26/h3-8,11,18,25H,9-10H2,1-2H3/b19-17-

InChI Key

YSQDRKORMAXQRO-ZPHPHTNESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)[N+](=O)[O-])O)F

Origin of Product

United States

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